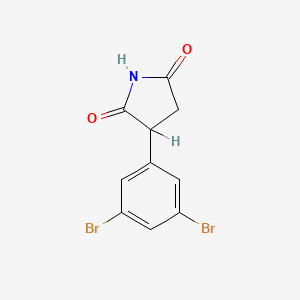
5-Hydrazinylidene-2-sulfanylidene-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydrazinylidene-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidine family Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinylidene-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction yields alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates, which can be confirmed by IR and 1H NMR spectroscopy . Another method involves the reaction of N-aminomorpholine with carbon disulfide in aqueous alkali, followed by alkylation with chloroacetic acid and subsequent cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
5-Hydrazinylidene-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thioethers or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or thiols. Substitution reactions can result in various derivatives with different functional groups.
科学研究应用
5-Hydrazinylidene-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a valuable compound for biological studies.
Medicine: Due to its diverse biological activities, the compound is being explored for potential therapeutic applications, including as an anticancer and antimicrobial agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Hydrazinylidene-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function.
相似化合物的比较
Similar Compounds
2-Sulfanylidene-1,3-thiazolidin-4-one: This compound shares a similar core structure but lacks the hydrazinylidene group.
5-(4-Dimethylaminobenzylidene)rhodanine: This derivative has a similar thiazolidinone core but with different substituents, leading to distinct biological activities.
Uniqueness
5-Hydrazinylidene-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its hydrazinylidene group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with tailored properties.
属性
CAS 编号 |
61254-88-4 |
|---|---|
分子式 |
C3H3N3OS2 |
分子量 |
161.21 g/mol |
IUPAC 名称 |
5-diazenyl-4-hydroxy-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C3H3N3OS2/c4-6-2-1(7)5-3(8)9-2/h4,7H,(H,5,8) |
InChI 键 |
UAUUIKRHMURSGO-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(SC(=S)N1)N=N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



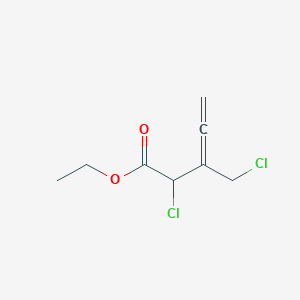

![1-{2-[3-Methyl-2-(propan-2-yl)phenyl]hexyl}-1H-imidazole](/img/structure/B14595238.png)
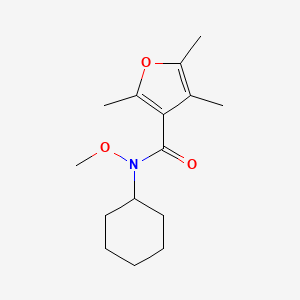
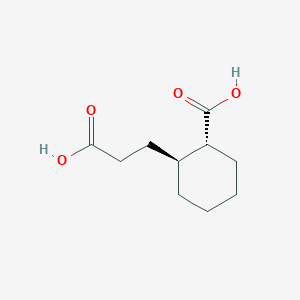
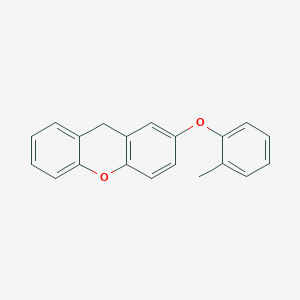
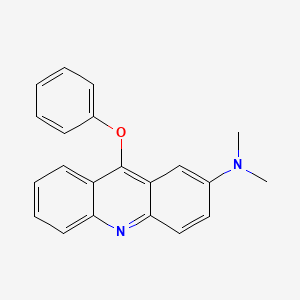
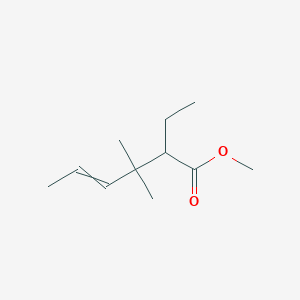
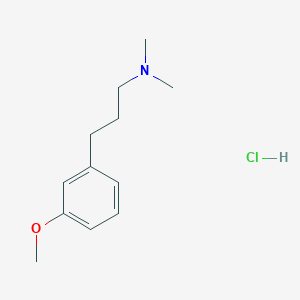
![2,6-Dimethyl-1-{2-[4-(2-methylpropyl)phenyl]propyl}piperidine](/img/structure/B14595276.png)
![9,10-Bis[2-(4-chlorophenyl)ethenyl]anthracene](/img/structure/B14595281.png)
